Muscazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Muscazone is a chemical compound primarily derived from the breakdown of ibotenic acid, which occurs under ultraviolet radiation. It is found in certain mushrooms, notably those of the genus Amanita, such as Amanita muscaria (fly agaric) and Amanita pantherina (panther amanita). Muscazone has a chemical formula of and a molecular weight of 114.10 g/mol. While it shares structural similarities with other isoxazole derivatives, muscazone exhibits significantly lower pharmacological activity compared to its more potent relatives, muscimol and ibotenic acid .

Muscazone is formed through the photochemical transformation of ibotenic acid. This reaction can be summarized as follows:

- Ibotenic Acid to Muscazone: Under UV light, ibotenic acid undergoes decarboxylation and rearrangement to yield muscazone.

- Stability and Decomposition: Muscazone is relatively stable but can further decompose under extreme conditions, leading to the formation of other compounds or reverting back to ibotenic acid .

Muscazone exhibits minor biological activity compared to other compounds found in Amanita species. Its effects are primarily overshadowed by muscimol, which acts as a potent agonist for the GABA_A receptor, contributing to sedative and hallucinogenic effects. Muscazone itself has not been extensively studied for specific pharmacological effects but is believed to have negligible psychoactive properties .

The synthesis of muscazone typically involves the following methods:

- Photochemical Reaction: The most common method involves exposing ibotenic acid to UV light, which facilitates its conversion into muscazone.

- Chemical Synthesis: Alternative synthetic routes have been explored, although they are less common due to the simplicity of the photochemical method. These may involve various organic synthesis techniques but are not widely documented for muscazone specifically .

Research on muscazone's interactions with other compounds is scarce. Most studies focus on its relationship with ibotenic acid and muscimol rather than direct interactions with biological systems or other chemicals. Its presence alongside these compounds may influence their pharmacokinetics or pharmacodynamics indirectly, but detailed studies are needed to elucidate these interactions fully .

Muscazone can be compared with several related compounds, particularly those derived from Amanita species:

| Compound | Chemical Formula | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Muscimol | Potent GABA_A receptor agonist | Strong psychoactive effects | |

| Ibotenic Acid | Neurotoxic; induces excitatory effects | Precursor to both muscimol and muscazone | |

| Muscarine | Cholinergic activity | Found in various mushrooms; causes salivation | |

| Amanitin | RNA polymerase inhibitor; highly toxic | Causes severe liver damage |

Muscazone's uniqueness lies in its relatively benign nature compared to the potent psychoactive effects of muscimol and the neurotoxic properties of ibotenic acid. Its role as a minor metabolite highlights the complex chemistry of Amanita species while underscoring the need for further research into its properties and potential applications .

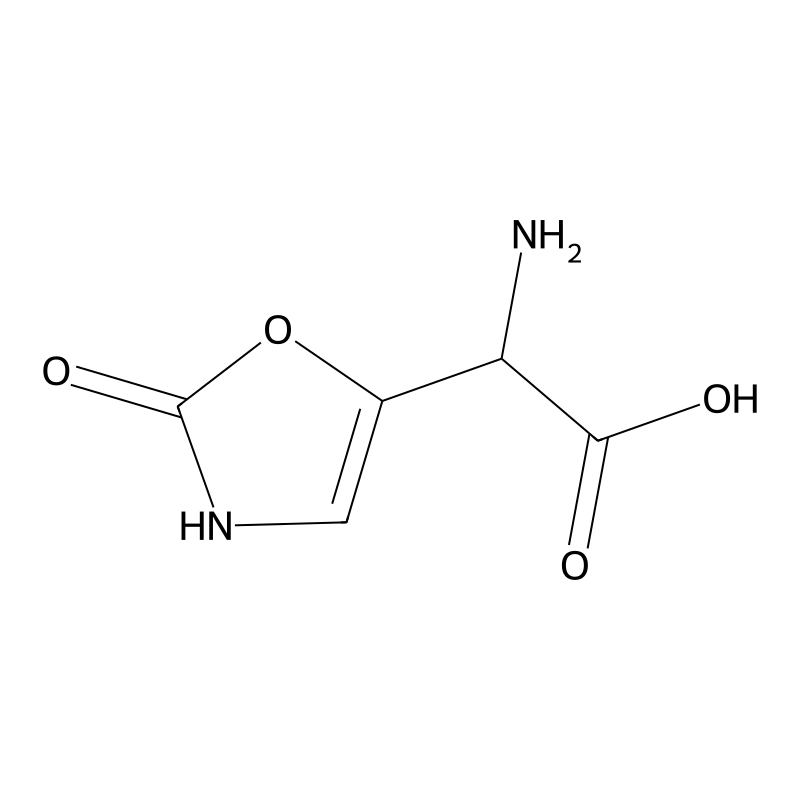

Muscazone is a heterocyclic compound with the molecular formula C₅H₆N₂O₄ [1] [2]. It is structurally characterized as α-amino-[2(3H)-oxazolonyl-(5)]-acetic acid, featuring a 2(3H)-oxazolone ring system connected to an amino acid moiety [3]. The compound contains a glycine derivative substituted by an oxazolone ring, which contributes to its predominantly basic properties [4].

The molecular structure of muscazone includes a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the nitrogen atom at position 3 and the oxygen atom at position 1 of the ring [5]. The oxazolone ring is connected to an α-amino acid group at position 5, creating a unique structural arrangement that distinguishes muscazone from other related compounds [6].

The standard International Union of Pure and Applied Chemistry (IUPAC) name for muscazone is 2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid [2]. Its structural formula represents a complex arrangement of atoms with specific connectivity that contributes to its chemical behavior and properties [7].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol |

| Percent Composition | C 37.98%, H 3.82%, N 17.72%, O 40.48% |

Physical Properties and Characteristics

Muscazone exists as colorless crystals in its pure form [8]. It has a melting point of approximately 190°C, at which point it also begins to decompose [10]. This simultaneous melting and decomposition is characteristic of many heterocyclic compounds containing multiple functional groups [11].

The compound is soluble in water, which is consistent with its amino acid-like structure containing both polar and ionizable groups [12]. Its solubility characteristics are influenced by the presence of the carboxylic acid group and the amino group, both of which can participate in hydrogen bonding with water molecules [13].

Muscazone has a relatively high oxygen content (40.48%) compared to its carbon content (37.98%), which contributes to its overall polarity and hydrophilic nature [4] [14]. The nitrogen content (17.72%) further influences its chemical behavior, particularly in terms of its acid-base properties and potential for hydrogen bonding [15].

The physical appearance of muscazone as a crystalline solid suggests an ordered molecular arrangement in the solid state, likely stabilized by intermolecular hydrogen bonding and other non-covalent interactions [16]. These interactions contribute to the overall stability of the crystalline structure and influence properties such as solubility and melting point [17].

| Property | Value |

|---|---|

| Appearance | Colorless crystals |

| Melting Point | 190°C |

| Decomposition Temperature | 190°C |

| Crystal Form | Crystalline solid |

| Solubility | Soluble in water |

Stereochemistry and Isomerism

Muscazone possesses one potential stereogenic center at the α-carbon atom adjacent to the amino group and carboxylic acid function [18]. This carbon atom is bonded to four different substituents: an amino group, a carboxylic acid group, a hydrogen atom, and the oxazolone ring system [19]. According to the Cahn-Ingold-Prelog priority rules, this arrangement could potentially lead to R or S configurations [20].

Interestingly, muscazone exists as a racemic mixture, meaning it contains equal amounts of both possible stereoisomers [21]. This racemic nature renders the compound optically inactive, as the optical rotations of the two enantiomers cancel each other out [22] [23]. The racemic character of muscazone is particularly noteworthy because it suggests that the compound may be formed through a non-stereoselective process in nature or during isolation procedures [16].

Muscazone is a structural isomer of ibotenic acid when disregarding water of crystallization [24]. This isomeric relationship is significant because it indicates a potential biosynthetic or degradative relationship between these two compounds. The structural differences between muscazone and ibotenic acid primarily involve the arrangement of atoms in their respective heterocyclic rings, with muscazone containing a 2(3H)-oxazolone ring instead of the isoxazole ring found in ibotenic acid.

| Property | Value |

|---|---|

| Stereogenic Centers | One potential stereogenic center at α-carbon |

| Optical Activity | Racemic (optically inactive) |

| Configuration | Exists as a racemic mixture |

| Isomerism Type | Structural isomer of ibotenic acid |

Chemical Stability and Degradation Pathways

Muscazone demonstrates relative stability under normal conditions but is susceptible to specific degradation pathways [25]. The compound decomposes at its melting point of approximately 190°C, indicating thermal instability at elevated temperatures [18]. This thermal decomposition likely involves the breakdown of the oxazolone ring structure and cleavage of bonds within the amino acid portion of the molecule [26].

One of the most significant aspects of muscazone's chemical behavior is its relationship to ibotenic acid through photochemical transformation [27]. Research has shown that muscazone can be formed from ibotenic acid through exposure to high-energy ultraviolet light [16]. This photochemical reaction involves the rearrangement of the isoxazole ring of ibotenic acid to form the 2(3H)-oxazolone ring structure characteristic of muscazone [28].

The photochemical conversion from ibotenic acid to muscazone represents an interesting example of a natural photochemical rearrangement [29]. This transformation is comparable to a Lossen rearrangement of hydroxamic acid derivatives, where the isoxazole system of ibotenic acid is converted into the 2(3H)-oxazolone ring of muscazone [8]. The racemic nature of muscazone further supports the hypothesis that it may be formed through this non-stereoselective photochemical process [30].

Under acidic or basic conditions, muscazone may undergo hydrolysis of the oxazolone ring, potentially leading to the formation of new derivatives [31]. Additionally, the amino and carboxylic acid groups present in the molecule can participate in various reactions typical of amino acids, including peptide bond formation and esterification.

| Property | Value |

|---|---|

| Chemical Stability | Relatively stable under normal conditions |

| Degradation Pathway | Susceptible to degradation under UV light |

| Formation from Ibotenic Acid | Formed by photochemical transformation of ibotenic acid |

| Stability to Heat | Decomposes above 190°C |

Structural Relationship to Isoxazole Derivatives

Muscazone exhibits a fascinating structural relationship to isoxazole derivatives, particularly ibotenic acid and muscimol, which are also found in certain mushroom species. While ibotenic acid and muscimol contain an isoxazole ring system, muscazone features a 2(3H)-oxazolone ring instead. This structural difference represents a significant modification of the heterocyclic core and influences the compound's chemical and biological properties.

The 2(3H)-oxazolone ring in muscazone can be viewed as a structural rearrangement of the isoxazole ring found in ibotenic acid. This rearrangement involves the migration of atoms and bonds to form a different heterocyclic system while maintaining the same overall molecular formula. The transformation from an isoxazole to an oxazolone ring system represents an interesting example of photochemical isomerization in natural products [8].

From a chemical perspective, the oxazolone ring in muscazone differs from the isoxazole ring in several important ways. The oxazolone contains a carbonyl group at position 2, which introduces additional polarity and hydrogen bonding capabilities compared to the isoxazole ring. Additionally, the nitrogen atom in the oxazolone ring is part of an amide functional group, whereas in isoxazole, it contributes to the aromatic character of the ring.

The structural differences between muscazone and related isoxazole derivatives such as ibotenic acid and muscimol have significant implications for their respective chemical reactivities and properties. These structural variations also explain the differences in their spectroscopic properties and chemical behaviors under various conditions.

| Property | Value |

|---|---|

| Structural Relationship | Contains a 2(3H)-oxazolone ring instead of isoxazole |

| Comparison to Ibotenic Acid | Structural isomer of ibotenic acid (disregarding water of crystallization) |

| Comparison to Muscimol | Less pharmacologically active than muscimol |

| Isoxazole Ring Transformation | Formed from isoxazole ring via photochemical rearrangement |

Spectroscopic Properties

Muscazone exhibits distinctive spectroscopic properties that are valuable for its identification and characterization. In ultraviolet-visible spectroscopy, muscazone shows maximum absorption at 212 nm (ε 8700) in solutions with pH 2-7 [4]. When the pH is increased to 12, the absorption maximum shifts slightly to 220 nm (ε 7500) [4]. This pH-dependent spectral shift indicates changes in the electronic structure of the molecule under different pH conditions, likely due to deprotonation of acidic groups.

The compound produces a characteristic color reaction with ninhydrin on paper chromatograms, developing an intense yellow color that gradually changes to violet [16]. This color change pattern is similar to that observed with ibotenic acid but occurs at a somewhat slower rate. This ninhydrin reaction is typical of compounds containing primary amino groups and is useful for the detection and identification of muscazone in chromatographic analyses.

Infrared spectroscopy of muscazone reveals characteristic absorption bands associated with the oxazolone ring structure, the carboxylic acid group, and the primary amino group. These spectral features include stretching vibrations for C=O, N-H, O-H, and C-N bonds, as well as bending and deformation modes characteristic of the heterocyclic ring system.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of muscazone, with distinct signals corresponding to the various hydrogen and carbon atoms in the molecule. The proton NMR spectrum shows signals for the amino group protons, the α-hydrogen, and the hydrogen on the oxazolone ring, while the carbon-13 NMR spectrum reveals the characteristic chemical shifts of the carbonyl carbons, the oxazolone ring carbons, and the α-carbon.

| Property | Value |

|---|---|

| UV Maximum (pH 2-7) | 212 nm (ε 8700) |

| UV Maximum (pH 12) | 220 nm (ε 7500) |

| Ninhydrin Reaction | Intense yellow, changes to violet |

| IR Characteristics | Characteristic bands for oxazolone ring |